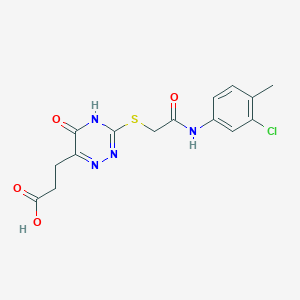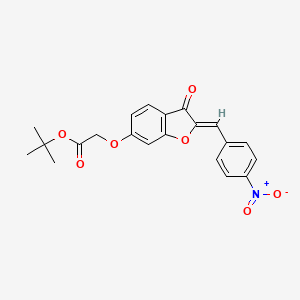![molecular formula C20H14F3N3OS B2540100 3-(1H-Pyrrol-1-yl)-N-{[4-(Trifluormethyl)phenyl]methyl}thieno[2,3-b]pyridin-2-carboxamid CAS No. 1116054-13-7](/img/structure/B2540100.png)
3-(1H-Pyrrol-1-yl)-N-{[4-(Trifluormethyl)phenyl]methyl}thieno[2,3-b]pyridin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a pyrrole ring, a trifluoromethyl-substituted phenyl group, and a thieno[2,3-b]pyridine core. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in studies to understand its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction.
Chemical Biology: The compound serves as a tool to probe biological systems and elucidate the mechanisms of action of related compounds.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
Target of Action
The primary targets of 3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play crucial roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound interferes with this process, thereby inhibiting the activation of FGFR signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine ring.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Attachment of the Trifluoromethyl-Substituted Phenyl Group:
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes may involve continuous flow chemistry techniques to enhance production efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
Trifluoromethyl-Substituted Phenyl Compounds: These compounds have similar functional groups and are studied for their potential therapeutic applications.
Uniqueness
3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential as a therapeutic agent make it a valuable compound in scientific research .
Eigenschaften
IUPAC Name |
3-pyrrol-1-yl-N-[[4-(trifluoromethyl)phenyl]methyl]thieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3OS/c21-20(22,23)14-7-5-13(6-8-14)12-25-18(27)17-16(26-10-1-2-11-26)15-4-3-9-24-19(15)28-17/h1-11H,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAIJNQYWDCEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC3=C2C=CC=N3)C(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2540017.png)



![Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/new.no-structure.jpg)


![[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2540030.png)

![(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540032.png)


![ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2540039.png)

